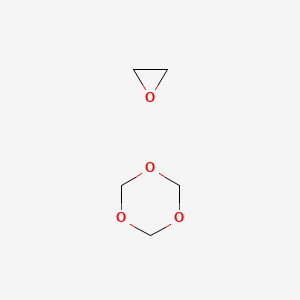

oxirane;1,3,5-trioxane

Description

Significance of Oxirane in Contemporary Organic Synthesis and Industrial Catalysis Research

Oxirane, also known as ethylene (B1197577) oxide, is the simplest epoxide. wikipedia.org Its high reactivity, a consequence of significant ring strain, makes it a cornerstone of modern organic synthesis. wikipedia.orgresearchgate.net The oxirane ring readily undergoes ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of vicinally functionalized compounds. researchgate.netmdpi.com This reactivity is harnessed in the synthesis of a wide range of valuable molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netresearchgate.net

In industrial catalysis, the epoxidation of olefins to produce oxiranes is a major process. mdpi.com For instance, the silver-catalyzed oxidation of ethylene to ethylene oxide is a massive industrial operation. mdpi.com Similarly, propylene (B89431) oxide, another key industrial oxirane, is produced through catalytic processes and is a vital precursor for polyurethanes, polyols, and propylene glycols. mdpi.com Research in this area focuses on developing more selective and efficient catalysts to improve yields and reduce byproducts. mdpi.com The cycloaddition of oxiranes with carbon dioxide to form cyclic carbonates is another area of intense research, driven by the desire to utilize CO2 as a chemical feedstock. acs.org

Role of 1,3,5-Trioxane (B122180) in Advanced Polymer Science and C1 Chemistry Initiatives

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde (B43269), serves as a crucial monomer in the field of polymer science. wikipedia.orgtandfonline.com It is the primary precursor for the production of polyoxymethylene (POM) plastics, a high-performance engineering thermoplastic with excellent mechanical properties and chemical resistance. wikipedia.orgtandfonline.com The polymerization of 1,3,5-trioxane, often in copolymerization with other cyclic ethers like 1,3-dioxolane (B20135), is typically initiated by cationic catalysts. tandfonline.comresearchgate.netacs.org Research in this area is focused on understanding the polymerization mechanism, controlling the polymer's molecular weight and structure, and developing more robust and efficient catalyst systems. researchgate.netuni-tuebingen.de

In the context of C1 chemistry, which focuses on the utilization of single-carbon molecules, 1,3,5-trioxane plays a significant role as a stable and easily handleable source of anhydrous formaldehyde. wikipedia.orgchemicalbook.com Formaldehyde is a fundamental C1 building block, and the ability to generate it in a controlled manner from 1,3,5-trioxane is advantageous in various synthetic applications. chemicalbook.com Recent research has also explored the use of 1,3,5-trioxane in the development of high-performance electrolytes for lithium batteries, where it can participate in the formation of a stable solid electrolyte interphase. researchgate.net

Historical Development and Evolution of Research Paradigms for Oxirane and 1,3,5-Trioxane

The synthesis of oxirane (ethylene oxide) was first reported in 1859 by Charles-Adolphe Wurtz. acs.org Early industrial production relied on the chlorohydrin process, which was later superseded by the more direct and efficient catalytic oxidation of ethylene. acs.org The development of the Oxirane process by Halcon International for the production of propylene oxide was a significant milestone in the petrochemical industry. researchgate.net Research into oxirane chemistry has evolved from fundamental studies of its reactivity to the development of sophisticated catalytic systems for its synthesis and subsequent transformations, including asymmetric epoxidation methods for producing chiral epoxides. wikipedia.org

The study of 1,3,5-trioxane and its polymerization into polyoxymethylene dates back to the early 20th century with the work of Hermann Staudinger. uni-tuebingen.de The commercialization of POM plastics, such as Delrin by DuPont and Celcon by Celanese (now part of Celanese), marked a significant advancement in engineering polymers. researchgate.net Research on 1,3,5-trioxane has progressed from understanding its basic polymerization behavior to developing complex copolymerization strategies to enhance the thermal stability of the resulting polymers and exploring its use in new applications like energy storage. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Oxirane and 1,3,5-Trioxane

| Property | Oxirane | 1,3,5-Trioxane |

| IUPAC Name | Oxirane | 1,3,5-Trioxane |

| Synonyms | Ethylene oxide, Epoxyethane | s-Trioxane, Trioxymethylene |

| CAS Number | 75-21-8 | 110-88-3 |

| Molecular Formula | C₂H₄O | C₃H₆O₃ |

| Molar Mass ( g/mol ) | 44.05 | 90.08 |

| Appearance | Colorless gas | White crystalline solid |

| Boiling Point (°C) | 10.4 | 115 |

| Melting Point (°C) | -112.5 | 62 |

| Solubility in Water | Miscible | 211 g/L at 25 °C |

Sources: wikipedia.orgwikipedia.orgnih.govnist.govugr.es

Table 2: Key Research Findings and Applications

| Compound | Research Area | Key Findings and Applications |

| Oxirane | Organic Synthesis | Highly reactive intermediate for the synthesis of functionalized molecules due to ring-opening reactions. researchgate.netbenthamdirect.comresearchgate.netacs.org |

| Industrial Catalysis | Large-scale production via catalytic epoxidation of olefins. mdpi.com Used in the synthesis of ethylene glycol, polyurethanes, and other industrial chemicals. mdpi.comacs.org Catalyst development focuses on improving selectivity and efficiency. mdpi.comiitm.ac.in | |

| 1,3,5-Trioxane | Polymer Science | Primary monomer for the production of polyoxymethylene (POM), a high-performance engineering plastic. tandfonline.comresearchgate.net Copolymerization with cyclic ethers like 1,3-dioxolane enhances thermal stability. researchgate.netacs.org |

| C1 Chemistry | Serves as a stable, anhydrous source of formaldehyde for various chemical syntheses. wikipedia.orgchemicalbook.com Explored for use in advanced battery electrolytes. researchgate.net |

Structure

2D Structure

Properties

CAS No. |

113609-19-1 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

oxirane;1,3,5-trioxane |

InChI |

InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2 |

InChI Key |

RKXIOPGUWPDYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CO1.C1OCOCO1 |

Related CAS |

24969-25-3 |

Origin of Product |

United States |

Advanced Research in Oxirane Chemistry

Catalytic Synthesis Methodologies for Oxirane and its Derivatives

The synthesis of oxirane, commonly known as ethylene (B1197577) oxide, is a cornerstone of the chemical industry, primarily achieved through the selective oxidation of ethylene. mdpi.comsc.edu The efficiency of this process hinges on the catalyst's ability to facilitate the addition of an oxygen atom across the ethylene double bond while minimizing complete combustion to carbon dioxide and water. uu.nlrsc.org Research in this field is intensely focused on developing catalysts that offer high selectivity and activity. acs.org

Heterogeneous Catalysis in Selective Epoxidation Processes

Heterogeneous catalysis, particularly using silver-based catalysts, remains the most significant method for the industrial production of oxirane. mdpi.com In this process, gaseous ethylene and oxygen react on the surface of a solid catalyst, typically silver supported on α-alumina (α-Al₂O₃). uu.nlrsc.org The primary challenge is controlling the reaction to favor epoxidation over the highly exothermic total oxidation of ethylene. rsc.org

Silver is unique in its ability to catalyze the selective epoxidation of ethylene. mdpi.comacs.org The performance of industrial silver catalysts is significantly enhanced by the addition of promoters. acs.org Alkali metals, such as cesium (Cs), and organochlorine compounds are crucial promoters that can increase the selectivity towards ethylene oxide to over 80% under industrial conditions. acs.orgacs.org

Promoters modify the electronic properties and surface structure of the silver catalyst. Alkali promoters, particularly larger ones like cesium and rubidium, can inhibit the degradation of ethylene oxide. uu.nl Chlorine promoters, often introduced as ethyl chloride or vinyl chloride, are co-fed in parts-per-million levels to modify the active sites and further boost selectivity. acs.orguu.nl The combination of alkali and chloride promoters is key to suppressing undesired combustion reactions. uu.nl For instance, introducing ethyl chloride to the feed can increase the primary ethylene oxide selectivity of alkali-promoted catalysts to approximately 80%. uu.nl Rhenium (Re) is another promoter that has been found to greatly increase selectivity when added to Ag/α-Al₂O₃ catalysts. osti.gov The presence of these promoters influences the adsorption strength of oxygen on the silver surface, which is a critical factor in the catalytic cycle. uu.nl However, the interaction between different promoters can be complex; for example, rhenium oxide combined with ethyl chloride can lead to undesirable side reactions, which can be suppressed by alkali promoters like cesium. uu.nl

The performance of silver catalysts is highly dependent on their physical structure at the nanoscale. acs.orgacs.org Factors such as silver particle size and shape (morphology) have a profound impact on catalytic activity and selectivity. acs.orgnih.gov Research has shown that the selectivity of ethylene epoxidation is structure-sensitive, meaning different crystallographic facets of silver exhibit different catalytic properties. sc.eduiaea.org Density functional theory (DFT) calculations and experimental studies have suggested that the Ag(100) surface is more selective for ethylene oxide formation than the more thermodynamically stable Ag(111) facet. sc.edunih.govacs.org This has led to the development of nanostructured catalysts, such as silver nanowires, which have a higher concentration of Ag(100) facets and consequently exhibit higher selectivity compared to conventional spherical nanoparticle catalysts. nih.govacs.org

Bimetallic catalysts, where a second metal is added to the primary catalyst, are being explored to enhance performance. The addition of a second metal can create synergistic effects, modifying the electronic properties and surface reactivity of the catalyst. mdpi.commdpi.com In propylene (B89431) epoxidation, a related reaction, various metals like cadmium, copper, cesium, and rhenium have been tested as promoters for silver, with a copper-silver catalyst showing the highest selectivity among those tested. researchgate.net While the focus remains on silver for ethylene epoxidation, the principles of bimetallic systems offer a route for further catalyst optimization. mdpi.com

| Catalyst System | Promoter(s) | Key Research Finding | Reference |

|---|---|---|---|

| Ag/α-Al₂O₃ | Alkali (Li, Na, K, Rb, Cs) | Larger alkali ions (Rb, Cs) are more effective at inhibiting secondary reactions of ethylene oxide. | uu.nl |

| Ag/α-Al₂O₃ | Alkali + Ethyl Chloride | Combination increases primary ethylene oxide selectivity to ~80% for all alkali-promoted catalysts. | uu.nl |

| Ag/α-Al₂O₃ | Rhenium (Re) | Rhenium oxide can increase selectivity but may lead to side reactions with ethyl chloride. | uu.nl |

| Ag/α-Al₂O₃ | Cesium (Cs) + Rhenium (Re) | Both promoters can greatly increase selectivity for ethylene oxide. | osti.gov |

Novel Catalytic Approaches for Enhanced Efficiency and Selectivity

Beyond traditional heterogeneous systems, research is exploring novel catalytic materials and approaches to overcome the limitations of current silver-based catalysts, where high selectivity often comes at the cost of activity. acs.org

Single-atom catalysts (SACs) represent a frontier in catalysis, featuring isolated metal atoms dispersed on a support material. nih.gov This configuration maximizes atomic efficiency and can lead to unique catalytic properties distinct from their nanoparticle counterparts. acs.orgacs.org For ethylene epoxidation, SACs are being investigated to achieve higher selectivity and activity.

An iridium single-atom catalyst supported on α-MnO₂ (Ir₁/α-MnO₂) has demonstrated remarkable performance, exhibiting a near-unity selectivity (~99%) for ethylene oxide and an activity 7.6 times higher than conventional Ag nanoparticles on α-Al₂O₃. acs.org The mechanism is proposed to be different from the conventional one on silver catalysts. It involves a π-coordination between ethylene and the iridium single atoms, facilitating the formation of a five-membered oxametallacycle intermediate, which leads to the exceptionally high selectivity. acs.orgnih.gov This approach mimics aspects of homogeneous catalysis on a heterogeneous platform. acs.org

Silver single-atom catalysts (Ag₁/α-Al₂O₃) have also been studied theoretically. acs.org Density functional theory calculations suggest that an anchored Ag single atom can act as a heterogeneous catalyst for ethylene epoxidation, potentially achieving 100% selectivity by favoring a reaction pathway that avoids the formation of byproducts like acetaldehyde. acs.org Similarly, a single-atom Ru-doped catalyst (KIrRuO) has shown a high ethylene oxide yield of 92.0% in an electrochemical synthesis route. researchgate.netnih.gov These findings highlight the potential of single-atom modulation to design highly efficient and selective catalysts for epoxidation reactions. researchgate.net

| Catalyst | Support | Reaction | Selectivity | Key Feature/Insight | Reference |

|---|---|---|---|---|---|

| Iridium (Ir₁) | α-MnO₂ | Ethylene Epoxidation | ~99% | Molecular-like catalysis via π-coordination; high activity. | acs.org |

| Silver (Ag₁) | α-Al₂O₃ | Ethylene Epoxidation (Theoretical) | 100% | Tunes reaction pathway to avoid byproduct precursors. | acs.org |

| Ruthenium (Ru₁) doped KIr₄O₈ | - | Electrocatalytic Ethylene Epoxidation | 92% Yield | Modulation of adjacent Ir sites stabilizes key intermediate. | researchgate.netnih.gov |

| Silver (Ag₁) | mpg-C₃N₄ | Styrene (B11656) Epoxidation | 81% | High Ag loading (10.21 wt%); absorbed superoxide-like O₂ species. | acs.org |

While heterogeneous catalysis dominates industrial oxirane production, homogeneous and organocatalytic systems are vital in organic synthesis for producing a wide range of epoxides, particularly when high stereoselectivity is required. mdpi.comacs.org

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in a liquid system. mdpi.comlibretexts.org Molybdenum-based homogeneous catalysts, for example, are used in the production of propylene oxide. mdpi.com These systems can offer high selectivity and operate under mild conditions but often face challenges with catalyst separation and recycling. researchgate.net

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. acs.org This field has seen significant growth, with various systems developed for asymmetric epoxidation of olefins. acs.orgscribd.com Chiral ketones and iminium salts are prominent examples of organocatalysts that can produce chiral epoxides with high enantioselectivity. acs.orgnih.gov For instance, fructose-derived ketones can effectively catalyze the epoxidation of a variety of olefins. acs.org These methods are particularly valuable in the synthesis of complex, biologically active molecules where specific stereoisomers are needed. acs.org

Green Chemistry Principles Applied to Oxirane Synthesis

The synthesis of oxiranes, or epoxides, is a cornerstone of modern organic chemistry, providing key intermediates for a vast array of chemical products. However, traditional epoxidation methods often rely on hazardous and unsustainable reagents. In response, significant research has been directed towards developing greener synthetic routes that minimize environmental impact and enhance safety. These efforts are largely centered on the use of electrochemical methods and the application of sustainable oxidants in solvent-free environments.

Electrochemical epoxidation represents a promising green alternative to conventional methods, offering the potential for milder reaction conditions and reducing the reliance on chemical oxidants. acs.org This technique utilizes electricity to drive the oxidation of alkenes, with water often serving as the oxygen source. rsc.org The mechanisms of electrochemical epoxidation can be broadly categorized as either indirect or direct.

Indirect Electrochemical Epoxidation: This approach involves the in-situ generation of a mediating species that subsequently epoxidizes the alkene. A common example is the halide-mediated method, where a halide ion (e.g., chloride or bromide) is oxidized at the anode to form an active halogen species. chinesechemsoc.org This species then reacts with water to form a hypohalous acid, which in turn reacts with the alkene to generate a halohydrin intermediate. Subsequent dehydrohalogenation, often facilitated by the hydroxide (B78521) ions produced at the cathode, yields the epoxide. chinesechemsoc.org Another indirect route employs redox mediators, such as metal complexes, which are electrochemically oxidized to a higher oxidation state capable of transferring an oxygen atom to the alkene. acs.org

Direct Electrochemical Epoxidation: In this more direct pathway, the alkene is oxidized at the anode without the need for a mediating species. The mechanism is thought to involve the electrochemical activation of water on the electrode surface to form reactive oxygen species (O), such as adsorbed hydroxyl radicals or surface-bound atomic oxygen. nih.govresearchgate.net These highly reactive species then directly attack the double bond of the alkene to form the oxirane ring. nih.govresearchgate.net Studies on gold anodes have shown that both alkene epoxidation and the competing oxygen evolution reaction (OER) proceed via these surface-bound oxygen species. nih.gov The alkene reacts with O in a non-Faradaic process to form the epoxide, while OER involves a Faradaic reaction of O* with water. researchgate.net

| Electrochemical Epoxidation Route | Mediating Species | Oxygen Source | Key Intermediates | Advantages | Challenges |

| Indirect (Halide-Mediated) | Halide ions (Cl⁻, Br⁻) | Water | Halohydrin | High Faradaic efficiencies | Generation of halogenated byproducts |

| Indirect (Redox Mediator) | Metal complexes | Water/other | High-valent metal-oxo species | Catalyst recyclability | Catalyst cost and stability |

| Direct | None | Water | Surface-adsorbed oxygen species (O*) | Avoids harmful mediators | Competition with oxygen evolution |

A key tenet of green chemistry is the use of environmentally benign reagents. In the context of oxirane synthesis, this has led to the widespread investigation of sustainable oxidants, with hydrogen peroxide (H₂O₂) being a prime example. H₂O₂ is considered a green oxidant as its primary byproduct is water. birmingham.ac.uk

The use of H₂O₂ in conjunction with catalysts has proven effective for the epoxidation of a variety of alkenes. rsc.org For instance, tungsten-based polyoxometalate catalysts have been successfully employed for the solvent-free epoxidation of biorenewable terpene substrates using aqueous H₂O₂. birmingham.ac.ukrsc.org These catalytic systems can be highly efficient, allowing for the reaction to proceed at room temperature and enabling the recycling of the catalyst. rsc.org

Conducting these reactions in a solvent-free environment further enhances their green credentials by eliminating the environmental and safety hazards associated with volatile organic solvents. birmingham.ac.uk This approach not only reduces waste but can also lead to higher reaction rates and selectivities. The development of scalable, solvent-free epoxidation protocols using sustainable oxidants like H₂O₂ is a significant step towards more environmentally responsible chemical manufacturing. rsc.orgresearchgate.net

| Oxidant | Catalyst Example | Substrate Example | Reaction Conditions | Key Green Advantage |

| Hydrogen Peroxide (H₂O₂) | Tungsten-based polyoxometalate | Terpenes (e.g., limonene) | Solvent-free, room temperature | Water is the only byproduct |

| Molecular Oxygen (O₂) | Silver (Ag) catalysts | Ethylene | High temperature, high pressure | Abundant and inexpensive oxidant |

| Ozone (O₃) | None (direct reaction) | Various alkenes | Low temperature | High reactivity |

Mechanistic Investigations of Oxirane Ring-Opening Reactions

The synthetic utility of oxiranes stems from their high reactivity, which is a consequence of the significant ring strain in the three-membered ring. This strain is readily relieved through ring-opening reactions, which can be initiated by a wide range of nucleophiles under various conditions. Understanding the mechanisms of these reactions is crucial for controlling the regio- and stereoselectivity of the products.

The regioselectivity of nucleophilic ring-opening of unsymmetrical oxiranes is determined by a balance of steric and electronic factors. magtech.com.cn In reactions with strong, basic nucleophiles (e.g., Grignard reagents, alkoxides), the reaction typically proceeds via an Sₙ2 mechanism. libretexts.org In this pathway, the nucleophile attacks the less sterically hindered carbon atom, leading to the formation of the corresponding alcohol after workup. pressbooks.publibretexts.org

Conversely, with weak nucleophiles in the presence of an acid catalyst, the regioselectivity is often reversed. magtech.com.cn The reaction proceeds through a mechanism with significant Sₙ1 character, where the nucleophile attacks the more substituted carbon atom. libretexts.orglibretexts.org This is because the protonated oxirane can better stabilize the developing positive charge on the more substituted carbon. libretexts.org

The nature of the substituent on the oxirane ring also plays a critical role. For aryl- and alkenyl-substituted oxiranes, even with some nucleophiles under neutral or basic conditions, attack may occur at the more substituted carbon due to electronic stabilization of the transition state. magtech.com.cn

| Nucleophile Type | Reaction Conditions | Primary Mechanism | Site of Attack on Unsymm. Oxirane | Controlling Factor |

| Strong (e.g., RO⁻, RMgX) | Basic/Neutral | Sₙ2 | Less substituted carbon | Steric hindrance |

| Weak (e.g., H₂O, ROH) | Acidic | Sₙ1-like | More substituted carbon | Electronic (carbocation stability) |

| Weak (e.g., H₂O, ROH) on alkyloxiranes | Acidic | Sₙ2-like | Less substituted carbon | Steric hindrance |

The mechanisms of acid- and base-catalyzed ring-opening of oxiranes exhibit fundamental differences that dictate the reaction's outcome.

Base-Catalyzed Ring-Opening: This reaction is a classic example of an Sₙ2 reaction. libretexts.org The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous breaking of the carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The leaving group is an alkoxide, which is subsequently protonated. Due to the Sₙ2 nature, the attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity is governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. libretexts.org

| Feature | Base-Catalyzed Ring-Opening | Acid-Catalyzed Ring-Opening |

| Initial Step | Nucleophilic attack on a carbon atom | Protonation of the oxirane oxygen |

| Mechanism | Sₙ2 | Sₙ1/Sₙ2 hybrid |

| Transition State | Well-defined Sₙ2 transition state | Carbocation-like character |

| Regioselectivity | Attack at the less substituted carbon (steric control) | Attack at the more substituted carbon (electronic control) |

| Stereochemistry | Inversion of configuration at the attacked carbon | Trans addition |

| Nucleophile | Strong nucleophiles required | Weak nucleophiles are effective |

Mechanochemistry explores how mechanical force can be used to induce chemical transformations. In polymer mechanochemistry, the application of a directed force to a polymer chain can lead to unique reaction pathways that are not accessible through thermal activation. nih.gov Strained cyclic molecules, such as oxiranes, are of particular interest as mechanophores because the force can be efficiently coupled to the ring-opening reaction. nih.gov

Computational studies using density functional theory (DFT) and multireference methods have been employed to investigate the force-dependence of oxirane ring-opening. nih.gov These studies have revealed that mechanical force can significantly lower the activation barriers for both symmetry-allowed and symmetry-forbidden ring-opening reactions. nih.gov

For Woodward-Hoffmann forbidden reactions, the application of force can facilitate an orbital crossing, allowing the reaction to proceed through a diradical pathway. nih.gov The analysis of the potential energy surface topology under the influence of an external force provides insights into how mechanical stress can alter reaction mechanisms, transforming saddle points and bifurcations. nih.gov Experimental work has shown that placing an alkene adjacent to an oxirane in a polymer backbone can facilitate mechanochemical ring-opening to a carbonyl ylide upon sonication. acs.org This is attributed to a lower activation energy and a greater force-coupled change in length from the ground state to the transition state. acs.org

Photochemical Ring-Opening Mechanisms and Excited State Dynamics

The photochemical dissociation of oxirane is a rapid and complex process governed by the dynamics of its electronically excited states. Upon absorption of ultraviolet light, oxirane undergoes a ring-opening reaction, a process that has been elucidated through both experimental photolysis studies and advanced computational modeling. acs.orgacs.orgresearchgate.net The primary mechanism accepted for this photoreaction is the Gomer-Noyes mechanism. acs.orgresearchgate.net This process involves a sequence of three key steps:

Ring-opening of the oxirane molecule. acs.org

An internal proton transfer. acs.org

Final C-C bond cleavage. acs.org

Computational studies using constrained density functional theory (cDFT) combined with classical trajectory surface hopping have provided a detailed timeline for these events. acs.orgacs.org The initial ring-opening is an ultrafast event, completing within approximately 30 to 40 femtoseconds (fs) after photoexcitation. acs.orgresearchgate.net This step is followed by the C-C bond breaking, which is largely completed for most molecules after about 80 fs. acs.orgresearchgate.net The entire photochemical reaction, from initial excitation to the formation of primary products like methane, ethane, hydrogen, and carbon monoxide, occurs on a timescale well below 100 fs. acs.orgresearchgate.net

The dynamics of the reaction are intricately linked to the behavior of oxirane's excited singlet states (S1, S2, S3). acs.org While initial excitation may populate higher excited states, such as S2, the photoreaction is ultimately driven by the lowest excited state, S1. acs.orgnih.gov This is in accordance with Kasha's rule, which posits that photoreactions are typically initiated from the lowest excited state of a given multiplicity. acs.orgnih.gov There is a quantitative correlation between the occupation of the S1 state and the ring-opening process. acs.org Following the S1-driven ring opening, subsequent molecular decompositions and the final steps of the Gomer-Noyes mechanism, including proton transfer and C-C bond breaking, occur in the electronic ground state (S0). acs.orgnih.gov The molecule returns to the S0 state with excess kinetic energy, which facilitates these final transformations. acs.org

| Event | Approximate Timescale | Governing Electronic State |

|---|---|---|

| Initial Photoexcitation | Instantaneous | S0 → Sn (e.g., S2) |

| Internal Conversion | A few fs | S2 → S1 |

| Ring-Opening | 30-40 fs | S1 |

| Proton Transfer & C-C Bond Breaking | ~80 fs (completion) | S0 |

Oxirane as a Versatile Building Block in Complex Molecule Synthesis

The strained three-membered ring of oxirane, also known as an epoxide, makes it a highly reactive and valuable intermediate in organic synthesis. tandfonline.comnih.gov This inherent ring strain allows for efficient ring-opening reactions, providing a powerful tool for constructing complex molecular architectures and introducing specific functional groups in a controlled manner. tandfonline.comnih.govencyclopedia.pub

Stereoselective and Diastereoselective Functionalization of Oxiranes

The functionalization of oxiranes through ring-opening reactions is a cornerstone of modern synthetic chemistry, enabling the creation of specific stereoisomers. encyclopedia.pubnih.gov The predictable stereochemistry of the SN2 mechanism, which governs many of these reactions, allows for the installation of vicinal functional groups with a defined spatial relationship. libretexts.orgpressbooks.pub

Under basic or nucleophilic conditions, the ring-opening of an asymmetric epoxide occurs via an SN2 mechanism, where the nucleophile attacks the less substituted carbon atom. libretexts.org This process results in a trans configuration of the nucleophile and the newly formed hydroxyl group. libretexts.orgpressbooks.pub For example, the reaction of an epoxide with a Grignard reagent, a strong nucleophile, proceeds with attack at the less hindered carbon to produce a primary alcohol with two additional carbon atoms. libretexts.org

Acid-catalyzed ring-opening presents a more complex scenario. The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgpressbooks.pub The epoxide oxygen is first protonated, creating a good leaving group. libretexts.org While a full carbocation does not form, positive charge begins to build on the more substituted carbon atom. libretexts.orgpressbooks.pub Consequently, the nucleophile preferentially attacks the more substituted carbon from the backside, leading to a trans-diol product. libretexts.orgpressbooks.pub

The development of asymmetric organocatalysis has provided sophisticated methods for the enantioselective ring-opening of meso-epoxides and the kinetic resolution of racemic epoxides. nih.govacs.org Chiral catalysts create a chiral environment that directs the nucleophilic attack to one of the two enantiotopic carbon atoms of a meso-epoxide, thereby breaking its symmetry and generating enantiomerically enriched products. acs.org This strategy is highly valuable for concurrently installing multiple chiral centers. acs.org

| Conditions | Mechanism Type | Site of Nucleophilic Attack | Product Stereochemistry |

|---|---|---|---|

| Basic/Nucleophilic | SN2 | Less substituted carbon | Trans |

| Acidic (Primary/Secondary Carbons) | SN2-like | Less substituted carbon | Trans |

| Acidic (Tertiary Carbon) | Hybrid SN1/SN2 | More substituted carbon | Trans |

Rearrangement Reactions of Substituted Oxiranes and their Synthetic Utility

Substituted oxiranes can undergo a variety of rearrangement reactions, often catalyzed by acids or bases, to yield synthetically useful products such as aldehydes, ketones, and allylic alcohols. researchgate.netresearchgate.netmasterorganicchemistry.com These transformations are powerful methods for altering molecular frameworks.

Acid-catalyzed rearrangements are common and can proceed through carbocation-like intermediates. core.ac.uk The specific product often depends on the substitution pattern of the oxirane and the reaction conditions. For example, the Lewis acid-catalyzed rearrangement of styrene oxide derivatives can produce aldehydes. core.ac.uk A notable transformation is the Meinwald rearrangement, which involves the conversion of an epoxide to a carbonyl compound. researchgate.net This reaction can be promoted by Lewis acids or photosensitization and is utilized in the synthesis of chiral ketones bearing α-all-carbon quaternary stereocenters from racemic tetrasubstituted epoxides. researchgate.net

Base-mediated rearrangements offer alternative pathways. The reaction of epoxides with strong bases, such as lithium dialkylamides, can lead to the formation of allylic alcohols through a process of β-elimination. encyclopedia.pubresearchgate.net This reaction is highly dependent on the conformation of the starting epoxide. researchgate.net Computational studies suggest that β-elimination and α-lithiation (leading to ketones) can be competing pathways, with the product distribution influenced by steric factors and the geometry of the substrate. researchgate.net The desymmetrization of meso-epoxides into chiral allylic alcohols can be achieved with high enantioselectivity using chiral lithium amide bases. encyclopedia.pub

Applications in Chemical Modification of Biomolecules and Advanced Materials

The high reactivity of the oxirane ring makes it suitable for applications in both biochemistry and materials science. nii.ac.jpcrimsonpublishers.com It can be used to form stable covalent bonds with biological macromolecules and serves as a fundamental component in high-performance polymers. nii.ac.jpalfachemic.com

In the realm of biotechnology, oxirane derivatives are employed for the chemical modification of proteins and peptides. nii.ac.jp Spirooxindole oxirane derivatives, for instance, can selectively react with certain histidine residues or the N-terminal amino group of a protein under mild conditions. nii.ac.jp This selectivity allows for the modification of a protein at only one or two specific positions, which is critical for producing well-defined protein-drug conjugates, biotinylated proteins, and other conjugates for therapeutic and research applications. nii.ac.jp

In materials science, oxiranes are the defining functional group of epoxy resins, a major class of thermosetting polymers. crimsonpublishers.comalfachemic.commdpi.com These resins are typically two-part systems consisting of the epoxy prepolymer (Part A) and a hardener or curing agent (Part B), such as an amine or anhydride. jotamachinery.com When mixed, the curing agent opens the oxirane rings, initiating a cross-linking polymerization that forms a rigid, three-dimensional network. alfachemic.comjotamachinery.com The resulting material exhibits exceptional properties, including:

High mechanical strength and strength-to-weight ratio. crimsonpublishers.comjotamachinery.com

Excellent adhesion to a wide variety of substrates. alfachemic.commdpi.com

Resistance to chemicals and corrosion. crimsonpublishers.commdpi.com

Good thermal stability and electrical insulation. crimsonpublishers.comjotamachinery.com

These properties make epoxy resins indispensable in numerous high-performance applications. Multifunctional epoxy resins, which contain three or more epoxy groups, provide even higher cross-linking density, leading to superior thermal and mechanical properties. crimsonpublishers.com They are used as matrix materials in advanced composites for the aerospace industry (e.g., in aircraft and missiles), in electronics for insulation and circuit boards, and in construction and transportation industries. crimsonpublishers.comalfachemic.comspecialchem.com Cycloaliphatic epoxy resins are noted for their UV and weathering resistance, making them suitable for outdoor coatings and applications requiring high durability. crimsonpublishers.comspecialchem.com

Advanced Research in 1,3,5 Trioxane Chemistry

Synthesis and Advanced Purification Strategies for 1,3,5-Trioxane (B122180)

The industrial production of 1,3,5-trioxane is primarily achieved through the acid-catalyzed cyclic trimerization of formaldehyde (B43269). wikipedia.org This process, while established, is the subject of ongoing research to improve its economic and environmental footprint.

Mechanistic Understanding of Acid-Catalyzed Trimerization of Formaldehyde

The formation of 1,3,5-trioxane from formaldehyde in the presence of an acid catalyst is a reversible equilibrium reaction. The mechanism is initiated by the protonation of the carbonyl oxygen of a formaldehyde molecule by an acid catalyst (H⁺), enhancing its electrophilicity. This is followed by a nucleophilic attack from the oxygen atom of a second formaldehyde molecule, leading to the formation of a protonated dimer. This process continues with the addition of a third formaldehyde molecule, resulting in a linear trimer. The final step involves an intramolecular cyclization of this trimer, with the elimination of a proton, to form the stable six-membered ring of 1,3,5-trioxane. The entire process is a delicate balance, as the acid catalyst can also promote the reverse reaction, the decomposition of 1,3,5-trioxane back to formaldehyde. sciencemadness.org

Process Intensification and Novel Separation Techniques

The conventional synthesis of 1,3,5-trioxane is often limited by chemical equilibrium and the formation of azeotropes, leading to high energy consumption during purification. researchgate.net Process intensification strategies aim to overcome these limitations. One such strategy is reactive distillation, which combines the chemical reaction and separation in a single unit. This approach has been shown to significantly improve formaldehyde conversion and reduce energy requirements compared to the conventional process involving a separate reactor and distillation columns. researchgate.net

A significant challenge in the purification of 1,3,5-trioxane is its formation of an azeotrope with water. acs.org Extractive distillation using ionic liquids (ILs) has emerged as a promising technique to break this azeotrope. Ionic liquids, with their negligible vapor pressure and tunable properties, can act as entrainers that selectively alter the relative volatilities of the components in the azeotropic mixture. acs.orgdtu.dk

Recent studies have identified specific ionic liquids that are effective for this separation. For instance, 1,3-dimethylimidazolium (B1194174) dimethyl phosphate (B84403) ([MMIM][DMP]) has been demonstrated to successfully break the 1,3,5-trioxane/water azeotrope. acs.org Another ionic liquid, 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]), when used in conjunction with a sulfuric acid catalyst, has been shown to increase the concentration of 1,3,5-trioxane in the reaction system significantly. researchgate.net

Table 1: Ionic Liquids in Extractive Distillation of 1,3,5-Trioxane/Water Azeotrope

| Ionic Liquid | Chemical Name | Role | Reference |

|---|---|---|---|

| [MMIM][DMP] | 1,3-dimethylimidazolium dimethyl phosphate | Entrainer to break azeotrope | acs.org |

Crystallization presents a less energy-intensive alternative to distillation for the purification of 1,3,5-trioxane. researchgate.net This technique leverages the differences in solubility of 1,3,5-trioxane and impurities at different temperatures. By carefully controlling the temperature of a solution, pure 1,3,5-trioxane can be selectively crystallized, leaving impurities behind in the mother liquor. rochester.eduuct.ac.za

A conceptual design for a crystallization-based production process has been proposed, which replaces a critical distillation step with crystallization. Simulations of this process, based on newly measured solid-liquid equilibria data for the formaldehyde-water-trioxane system, indicate a considerable reduction in energy demand and smaller recycle streams compared to conventional pressure-swing distillation processes. researchgate.net This makes crystallization an attractive and potentially more sustainable purification strategy.

Elucidation of Catalytic Mechanisms in 1,3,5-Trioxane Production

The choice of acid catalyst plays a crucial role in the efficiency of 1,3,5-trioxane synthesis. While homogeneous catalysts like sulfuric acid are effective, research has increasingly focused on heterogeneous catalysts to simplify catalyst separation and recovery. google.com

Heterogeneous catalysts investigated include ion-exchange resins with sulfonic acid groups, which can be used in fixed-bed reactors. google.com Zeolites, such as ZSM-5, are also promising candidates due to their tunable acidic properties. rsc.org Research has shown that modifying the composition of these zeolites can significantly enhance their catalytic performance. For example, the introduction of gallium atoms into the ZSM-5 framework increases the Brønsted acid content, which in turn doubles the space-time yield of 1,3,5-trioxane compared to the unmodified zeolite. rsc.org Heteropolyacids have also been explored as effective catalysts for this synthesis. nih.gov The ongoing research in this area aims to develop more active, selective, and stable catalysts to further improve the sustainability of 1,3,5-trioxane production.

Table 2: Catalyst Systems for 1,3,5-Trioxane Synthesis

| Catalyst Type | Example(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Effective but can be corrosive and difficult to separate. | mdma.ch |

| Heterogeneous - Resin | Sulfonic acid ion-exchange resin | Allows for use in fixed-bed reactors, simplifying separation. | google.com |

| Heterogeneous - Zeolite | ZSM-5, [Ga, Al]-MFI | Tunable acidity; Ga-doping increases Brønsted acidity and yield. | rsc.org |

Polymerization Research of 1,3,5-Trioxane

1,3,5-Trioxane is a key monomer in the production of polyoxymethylene (POM), a high-performance engineering thermoplastic. The primary method for this conversion is the cationic ring-opening polymerization of 1,3,5-trioxane.

The polymerization process is typically initiated by Lewis acids or Brønsted acids. uni-tuebingen.de The mechanism involves the cleavage of a C-O bond in the trioxane (B8601419) ring to form a carbocationic chain terminus, which then propagates by adding more trioxane molecules. uni-tuebingen.de

A significant area of research is the suppression of side reactions that can limit the molecular weight and thermal stability of the resulting polymer. These side reactions include the formation of cyclic oligomers through a "backbiting" mechanism. rsc.org To address this, "frozen polymerization" and solid-state polymerization techniques have been developed. By conducting the polymerization at temperatures below the melting point of 1,3,5-trioxane, the mobility of the active chain ends is restricted, which suppresses the formation of oligomers and allows for the synthesis of ultrahigh molecular weight POM. rsc.orgrsc.org

Copolymerization of 1,3,5-trioxane with other cyclic ethers or cyclic acetals, such as 1,3-dioxolane (B20135), is a common industrial practice to improve the thermal stability of POM. tandfonline.comacs.org The introduction of comonomer units into the polyoxymethylene chain disrupts the unzipping depolymerization process. Research in this area focuses on understanding the kinetics and mechanisms of copolymerization to control the distribution of comonomer units and tailor the final properties of the copolymer. acs.orgresearchgate.net Transition metal complexes have also been investigated as catalysts for the ring-opening polymerization of 1,3,5-trioxane. uni-tuebingen.de

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-Trioxane |

| 1,3-Dioxolane |

| 1-Ethyl-3-methylimidazolium hydrogen sulfate |

| 1,3-dimethylimidazolium dimethyl phosphate |

| Formaldehyde |

| Gallium |

| Polyoxymethylene |

| Sulfuric acid |

| Water |

Cationic Ring-Opening Polymerization Mechanisms and Kinetics

The cationic ring-opening polymerization (CROP) of 1,3,5-trioxane is a cornerstone of polyoxymethylene (POM) production. This process is characterized by its rapid nature, often occurring within seconds, and typically proceeds in two distinct stages: a homogeneous "induction" period followed by a rapid heterogeneous propagation-crystallization step. acs.org The mechanism is initiated by a cationic species, often an acid, which protonates an oxygen atom in the trioxane ring. This is followed by the ring-opening to form a carboxonium ion, which then propagates by attacking other trioxane molecules.

A key feature of 1,3,5-trioxane CROP is the occurrence of side reactions, such as the formation of cyclic oligomers, due to the free movement of active chain ends in the molten state. researchgate.net These side reactions can be suppressed by managing the mobility of the chain ends, for example, by conducting the polymerization in the solid state. researchgate.net

Interactive Data Table: Comparison of Polymerization Characteristics

| Polymerization Type | Key Features | Induction Period | Side Reactions |

| Bulk Homopolymerization | Rapid, two-step process (homogeneous and heterogeneous) | Very short (seconds) | Formation of cyclic oligomers |

| Copolymerization | Longer induction period compared to homopolymerization | Varies with comonomer and conditions | Can be influenced by comonomer reactivity |

| Solid-State Polymerization | Suppresses side reactions, leads to high molecular weight polymers | Dependent on catalyst application method | Negligible amounts of oligomers |

Copolymerization Studies with Cyclic Ethers and Acetals: Structural Control

Copolymerization of 1,3,5-trioxane with cyclic ethers and acetals is a critical strategy for enhancing the thermal stability of POM. The incorporation of comonomers with C-C bonds, such as 1,3-dioxolane (DOX) or 1,3-dioxepane (DXP), into the polyoxymethylene backbone disrupts the continuous sequence of C-O bonds, thereby preventing the "unzipping" depolymerization reaction. researchgate.nettandfonline.com

The choice of comonomer and its concentration significantly influences the structure and properties of the resulting copolymer. For example, in the copolymerization of 1,3,5-trioxane with 1,3-dioxepane, the higher basicity of DXP leads to its preferential protonation and initial homopolymerization during the induction period. acs.org The insertion of trioxymethylene units from trioxane is delayed until the concentration of DXP is sufficiently lowered. This mechanism allows for a degree of structural control over the copolymer, influencing the distribution of comonomer units within the polymer chain.

The incorporation of these comonomers leads to structural irregularities and a reduction in intermolecular interactions, which in turn decreases the crystallinity of the polymer. researchgate.net This is reflected in a lower melting point for the copolymers compared to the homopolymer. researchgate.net Studies have shown that the reactivity of comonomers like DOX or DXP is higher than that of 1,3,5-trioxane in copolymerization reactions. researchgate.net

Solid-State Polymerization Phenomena and Cooperative Mechanisms

Solid-state polymerization of 1,3,5-trioxane offers a unique pathway to produce high molecular weight polyoxymethylene with suppressed formation of cyclic oligomers. researchgate.netnih.gov This method involves initiating the polymerization in the crystalline state of the monomer, often at temperatures below its melting point. One approach, termed "frozen polymerization," involves starting the reaction in a molten state and then rapidly cooling the mixture to a lower temperature (e.g., 4, -20, or -78 °C). researchgate.net This technique has successfully produced polymers with molecular weights exceeding one million. researchgate.net

The mechanism of solid-state polymerization is thought to be a cooperative process, bearing analogies to martensitic transitions observed in metals and alloys. acs.org This suggests a lattice-controlled reaction where the ordered arrangement of monomer molecules in the crystal influences the propagation of the polymer chain. wikipedia.org The reaction is closely linked to the electret character of crystalline trioxane. acs.org The resulting polymers often exhibit extraordinarily high crystallinity and a fibrous morphology oriented in a single direction. researchgate.netnih.gov

The suppression of oligomer formation in solid-state polymerization is attributed to the restricted mobility of the active chain end, which is surrounded by solid-state monomer molecules, thus hindering backbiting reactions that lead to cyclic byproducts. researchgate.netnih.gov

Influence of Catalysts and Reaction Conditions on Polymer Architecture

The selection of catalysts and the control of reaction conditions are paramount in tailoring the architecture of polymers derived from 1,3,5-trioxane. A variety of cationic initiators have been explored, including Lewis acids like stannic chloride and boron trifluoride etherate, as well as heteropolyacids such as phosphotungstic acid. researchgate.nettandfonline.comnih.gov The activity of the catalyst directly impacts the polymerization kinetics; for instance, stannic chloride has been shown to lead to a higher polymerization rate than boron trifluoride etherate under similar conditions. nih.gov

Transition metal complexes, such as η5-cyclopentadienylmolybdenum complexes, have also been investigated as catalysts for the ring-opening polymerization of 1,3,5-trioxane. bohrium.com The Lewis acidity of the metal center influences the induction time of the polymerization. bohrium.com These catalysts have demonstrated the ability to induce copolymerization with other oxygen heterocycles, which is crucial for producing thermally stable copolymers. bohrium.com

Reaction conditions such as temperature and the presence of retarders also play a significant role. For example, the use of tetrahydrofuran (THF) as a retarder in the copolymerization of 1,3,5-trioxane and 1,3-dioxolane can control the reaction time and lead to a greater incorporation of the comonomer into the polymer chain, thereby enhancing thermal stability. tandfonline.com Temperature has a substantial influence on the yield of the copolymer, with optimal yields being obtained at specific temperatures for a given catalyst system.

Reaction Pathways and Degradation Mechanisms of 1,3,5-Trioxane

Unimolecular Dissociation Pathways at Elevated Temperatures

At elevated temperatures, 1,3,5-trioxane undergoes unimolecular dissociation, with formaldehyde being the sole product. acs.orgresearchgate.netnih.govacs.org This decomposition has been studied over a wide range of temperatures (from 523 K to 1082 K) using techniques such as shock tubes coupled with mass spectrometry. acs.orgresearchgate.netacs.org The dissociation proceeds via a concerted mechanism, requiring an energy barrier of approximately 48.3 kcal/mol to be overcome. acs.orgnih.govacs.org

The rate of this decomposition is dependent on both temperature and pressure. At pressures below 500 torr, a noticeable decline in the first-order rate constant has been observed. researchgate.net Theoretical calculations using RRKM (Rice–Ramsperger–Kassel–Marcus) theory have been employed to study the falloff behavior of the dissociation. acs.orgnih.govacs.org The high-pressure limiting rate coefficient has been expressed by the Arrhenius equation, with one study reporting log10k∞ (s–1) = [15.84 – (49.54 (kcal/mol)/2.3RT)] over the temperature range of 500–1400 K. acs.orgnih.gov Another study in the 700-800 K range reported a rate constant of k = 10^15.28±0.06 * exp(-(47.5 ± 2.4) kcal/mol/RT). scribd.com

Interactive Data Table: Rate Constants for Unimolecular Decomposition of 1,3,5-Trioxane

| Temperature Range (K) | Pressure (Torr) | log A (s⁻¹) | Ea (kcal/mol) | Reference |

| 500-1400 | High-pressure limit | 15.84 | 49.54 | acs.orgnih.gov |

| 700-800 | ~760 | 15.28 ± 0.06 | 47.5 ± 2.4 | scribd.com |

| 950-1270 | Not specified | 15.86 | 50.0 | researchgate.net |

Hydrogen-Abstraction Reactions with Radical Species: Kinetic and Mechanistic Aspects

The reaction of 1,3,5-trioxane with radical species, particularly the hydroxyl (OH) radical, is an important degradation pathway. These reactions proceed via hydrogen abstraction from the C-H bonds of the trioxane ring. Theoretical studies have investigated the kinetics of these bimolecular reactions, considering hydrogen abstraction from both axial and equatorial positions. researchgate.net

The reaction between 1,3,5-trioxane and OH radicals is initiated by the formation of a relatively strong hydrogen-bonded complex between the OH radical and an oxygen atom of the trioxane ring. researchgate.net The energy of this complex is about 20.0 kJ mol⁻¹ lower than that of the reactants. researchgate.net The subsequent hydrogen abstraction proceeds through a transition state.

Experimental studies have determined the rate coefficients for the gas-phase reaction of OH radicals with 1,3,5-trioxane. One study reported an Arrhenius expression of k(T) = 9.6 x 10⁻¹² * exp(–1.53 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ over the temperature range of 263–372 K. researchgate.net It has been noted that the reaction of 1,3,5-trioxane with OH radicals has a greater activation energy compared to the reaction of formaldehyde with OH radicals. bohrium.com

Ion-Molecule Reactions in Binary Mixtures Involving 1,3,5-Trioxane

The gas-phase ion-molecule reactions in binary mixtures containing 1,3,5-trioxane have been a subject of detailed investigation, providing insights into fundamental chemical processes. Studies utilizing techniques such as time-of-flight mass spectrometry have elucidated the mechanisms of these reactions, particularly in mixtures with acetaldehyde. These investigations reveal the formation of protonated molecular ions through distinct reaction pathways, including hydrogen atom and proton transfer.

In a binary mixture of acetaldehyde and 1,3,5-trioxane, the formation of protonated ions is a prominent feature. iaea.org The analysis of ionization efficiency curves, including those from studies using deuterated acetaldehyde (acetaldehyde-d4), has been crucial in identifying the precursor ions and the resulting product ions. iaea.org

Two primary reactions have been identified in the acetaldehyde-trioxane system:

Hydrogen Atom Transfer: Protonated acetaldehyde is formed when the acetaldehyde molecular ion undergoes a hydrogen atom transfer reaction with a neutral 1,3,5-trioxane molecule. iaea.org

Proton Transfer: Protonated 1,3,5-trioxane is formed through a proton transfer reaction where the formyl cation (CHO+), generated from acetaldehyde, reacts with a neutral 1,3,5-trioxane molecule. iaea.org

Research has shown that the CHO+ ion generated from acetaldehyde is more likely to participate in the proton transfer reaction compared to the CHO+ ion originating from 1,3,5-trioxane. iaea.org Furthermore, studies involving thermal CHO+ ions from acetaldehyde indicate that the proton affinity of 1,3,5-trioxane is lower than that of acetaldehyde. iaea.org

The ionic reaction between the acetaldehyde molecular ion (CH3CHO+) and 1,3,5-trioxane leads to the formation of an intermediate complex, CH3CHO(CH2O)3+*. The dissociation of this complex results in product ions through condensation-elimination reactions, which involve the elimination of a formaldehyde molecule. The primary product ions observed in this reaction are C3H5O2+, C3H6O2+, and C3H7O2+. Isotopic studies using acetaldehyde-d4 have suggested that these product ions originate from the acetaldehyde molecule (the reactant ion) and fragments of the 1,3,5-trioxane molecule. The intermediate complex is proposed to have a linear structure with a localized positive charge, and while rearrangement of hydrogen atoms occurs within the complex, extensive scrambling is not observed.

Research Findings on Ion-Molecule Reactions in Acetaldehyde/1,3,5-Trioxane Mixtures

| Reactant Ion | Neutral Molecule | Product Ion(s) | Reaction Type |

|---|---|---|---|

| Acetaldehyde Molecular Ion (CH3CHO+) | 1,3,5-Trioxane | Protonated Acetaldehyde | Hydrogen Atom Transfer |

| Formyl Cation (CHO+) from Acetaldehyde | 1,3,5-Trioxane | Protonated 1,3,5-Trioxane | Proton Transfer |

| Acetaldehyde Molecular Ion (CH3CHO+) | 1,3,5-Trioxane | C3H5O2+, C3H6O2+, C3H7O2+ | Condensation-Elimination |

Rate Constants for Product Ion Formation

The rate constants for the formation of the product ions in both acetaldehyde/1,3,5-trioxane and acetaldehyde-d4/1,3,5-trioxane mixtures have been determined, and an isotope effect has been observed. iaea.org

| Mixture | Product Ion | Observed Rate Constant |

|---|---|---|

| Acetaldehyde/1,3,5-Trioxane | Protonated Acetaldehyde | Data not available in search results |

| Acetaldehyde/1,3,5-Trioxane | Protonated 1,3,5-Trioxane | Data not available in search results |

| Acetaldehyde-d4/1,3,5-Trioxane | Protonated Acetaldehyde-d4 | Data not available in search results |

| Acetaldehyde-d4/1,3,5-Trioxane | Protonated 1,3,5-Trioxane | Data not available in search results |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Oxirane Systems

Oxirane, the simplest epoxide, has been a model system for numerous theoretical investigations into the nature of strained-ring systems and their reactivity. Quantum chemical calculations have been instrumental in elucidating the intricate details of its chemical transformations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for unraveling the mechanisms of reactions involving oxirane. One of the most studied processes is the photochemical ring-opening of oxirane. nih.govacs.org Computational studies have confirmed the Gomer-Noyes mechanism, which involves an initial ring-opening, followed by an internal proton transfer, and concluding with a carbon-carbon bond scission. nih.govacs.org

Time-dependent DFT (TD-DFT) calculations have been employed to investigate the excited states involved in this process. aip.org These studies indicate that upon photoexcitation, one of the lowest two excited states leads to a rapid ring-opening. aip.org The Tamm-Dancoff approximation within TD-DFT has been shown to be important for accurately describing the potential energy surfaces away from the equilibrium geometry. aip.org

DFT has also been applied to understand the facial selectivity in the epoxidation of various olefins by dioxiranes, which are closely related to oxirane. nih.gov By modeling the transition states of these reactions, researchers can predict and explain the stereochemical outcomes of such transformations. nih.gov

Modeling of Transition States, Activation Parameters, and Potential Energy Surfaces

The accurate modeling of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. For oxirane and related systems, DFT methods have been successfully used to locate and characterize transition state structures. For instance, in the context of dioxirane-catalyzed asymmetric epoxidations, the UB3LYP-DFT/6-31G* level of theory has been shown to accurately model the transition states and predict enantioselectivity. nih.gov The difference in the energies of the stereochemically distinct transition states, which can be as small as 1.8 kcal/mol, dictates the product ratios. nih.gov

Computational methods also allow for the detailed exploration of potential energy surfaces (PES) for various reactions. For the photochemical ring-opening of oxirane, the PES of the excited states are of particular interest. nih.gov The Born-Oppenheimer approximation may no longer hold in these photochemical reactions, making non-adiabatic effects relevant. nih.gov

Computational Studies of Excited States and Photoreactivity

The photoreactivity of oxirane is governed by the nature of its electronically excited states. Constrained Density Functional Theory (cDFT) coupled with classical trajectory surface hopping has been used to study the photochemical dissociation of oxirane. nih.govacs.org These studies have shown that the photoreaction is initiated in the energetically lowest excited state (S1), in accordance with Kasha's rule. nih.govacs.org The ring-opening is completed within a very short timescale, typically 30-40 femtoseconds. nih.govacs.org

The character of the excited states, such as HOMO→LUMO (S1) and HOMO→LUMO+1 (S2), plays a crucial role in determining the reaction pathway. nih.gov While the S1 state is reactive, the S2 state has also been implicated in the photochemical ring-opening in some theoretical work. nih.govacs.org The table below presents calculated singlet excitation energies for oxirane using cDFT in comparison with other methods and experimental data.

| State | cDFT (eV) | Other Computational Methods (eV) | Experimental (eV) |

|---|---|---|---|

| S1 | 7.1 | 7.2 (TD-DFT) | 7.2 |

| S2 | 7.8 | 7.9 (TD-DFT) | 7.9 |

| S3 | 8.5 | - | - |

Computational Approaches for 1,3,5-Trioxane (B122180) Systems

1,3,5-Trioxane, the cyclic trimer of formaldehyde (B43269), is a key monomer in the production of polyoxymethylene (POM) plastics. Computational studies have provided valuable insights into its polymerization and decomposition processes.

Ab Initio Molecular Dynamics Simulations of Polymerization Initiation and Propagation

Ab initio molecular dynamics (MD) simulations have been employed to investigate the kinetics and thermodynamics of the acid-catalyzed polymerization of liquid 1,3,5-trioxane. acs.orgacs.org These simulations, based on Density Functional Theory, allow for the study of chemical reactions in a condensed-phase environment at finite temperatures. acs.org

The introduction of a proton (H+) into liquid trioxane (B8601419) initiates a rapid succession of protolysis of several trioxane molecules within picoseconds. acs.orgacs.org This is followed by the formation and subsequent breakup of small formaldehyde oligomers. acs.orgacs.org The simulations provide atomic-level detail of these chemical events, helping to identify the competing chemical processes that can occur. acs.org The copolymerization of 1,3,5-trioxane with a comonomer like 1,3-dioxolane (B20135) is a common industrial practice to prevent depolymerization, and computational studies can help in understanding the role of such comonomers. acs.org

Theoretical Investigation of Reaction Kinetics and Free Energy Profiles

Theoretical studies have been crucial in determining the reaction kinetics and free energy profiles for reactions involving 1,3,5-trioxane. The unimolecular decomposition of 1,3,5-trioxane into three formaldehyde molecules has been investigated both experimentally and theoretically. researchgate.net Transition state theory has been used to compute the theoretical rate constants for this decomposition. researchgate.net

Ab initio MD simulations have also been used to calculate the free-energy profile for the formation of a protonated dimer during the induction phase of polymerization. acs.org In a trioxane-formaldehyde mixture, this reaction was found to be barrierless with a reaction free energy in the thermal range (10 kJ mol⁻¹). acs.org Solvation by formaldehyde molecules was found to significantly reduce the binding energy of the active carbocation compared to the gas phase. acs.org

The table below summarizes some of the kinetic data for reactions involving 1,3,5-trioxane.

| Reaction | Temperature Range (K) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Unimolecular Decomposition | 523-603 | 10¹⁵.²⁸±⁰.⁰⁶ exp(-(47.5±2.4)/RT) s⁻¹ | 47.5 ± 2.4 |

| OH + 1,3,5-trioxane | 292-597 | (1.36 ± 0.20) × 10⁻¹¹ exp[-(460 ± 100)/RT] cm³ s⁻¹ | 0.46 ± 0.10 |

Advanced Spectroscopic and Characterization Methodologies in Research

Spectroscopic Analysis of Oxirane and its Derivatives

Oxirane, the simplest cyclic ether, and its substituted derivatives are fundamental building blocks in organic synthesis. Their high ring strain imparts significant reactivity, making a thorough understanding of their structure and electronic properties essential. A suite of spectroscopic techniques is employed to achieve this, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of oxiranes. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons on the oxirane ring typically appear in the range of 2.5-3.5 ppm. libretexts.org The protons on the three-membered ring are diastereotopic in substituted, chiral oxiranes, meaning they are chemically non-equivalent and can exhibit distinct chemical shifts and complex splitting patterns. libretexts.org The coupling constants (J-values) between adjacent protons are valuable for determining their relative stereochemistry (cis or trans).

¹³C NMR spectroscopy is also highly informative. The carbon atoms of the oxirane ring are significantly shielded and typically resonate in the range of 40-60 ppm. quimicaorganica.org The specific chemical shifts are sensitive to the nature and stereochemistry of the substituents on the ring. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are crucial for determining through-space proximity of protons, which is vital for assigning the relative stereochemistry in complex oxirane-containing molecules. wordpress.com Computational methods are often used in conjunction with experimental data to resolve ambiguities in stereochemical assignments. acs.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Oxirane | ¹H | 2.54 | quimicaorganica.org |

| ¹³C | 39.7 | quimicaorganica.org | |

| 2-Methyloxirane (Propylene Oxide) | ¹H | ~2.5 - 3.5 | libretexts.org |

| ¹³C | ~47 (CH₂), ~51 (CH) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. ksu.edu.saedinst.comyoutube.com For oxiranes, these methods are used to identify the presence of the three-membered ring and to study how its vibrations are affected by substitution. The selection rules for the two techniques differ: a vibrational mode is IR active if it involves a change in the molecule's dipole moment, whereas it is Raman active if it involves a change in polarizability. edinst.com

The oxirane ring has several characteristic vibrational modes, including ring stretching, ring breathing, and CH₂ group vibrations. The asymmetric C-O-C stretching and the ring breathing mode are particularly useful for identification.

Key vibrational frequencies for the oxirane ring include:

C-H Stretching: Asymmetric and symmetric stretches of the CH₂ groups typically appear in the 3000-3100 cm⁻¹ region. nist.gov

Ring Vibrations: A characteristic "ring breathing" mode is often observed around 1250 cm⁻¹. Asymmetric ring stretching modes (C-O and C-C) are found near 800-950 cm⁻¹. acs.org

CH₂ Wagging and Twisting: These deformations occur in the 1100-1200 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

Fourier transform infrared (FTIR) and Raman spectra have been recorded at high resolution for oxirane, allowing for precise determination of band centers and detailed analysis of its vibrational energy levels. nist.govresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Activity | Reference |

|---|---|---|---|

| ν₁ (A₁) C-H Stretch | 3018 | Raman, IR | nist.gov |

| ν₃ (A₁) Ring Breathing | 1270 | Raman, IR | researchgate.net |

| ν₁₂ (B₁) Asymmetric Ring Deformation | 877 | Raman, IR | |

| ν₁₃ (B₂) CH₂ Wag | 1148 | IR | researchgate.net |

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. mdpi.com It provides exceptionally accurate data on molecular geometry, including bond lengths and angles, by determining the molecule's rotational constants (A, B, and C). arxiv.org This method is powerful for the unequivocal identification of different conformers of a molecule, as each conformer has a unique set of rotational constants. mdpi.com

Early microwave studies on oxirane established its precise structure and dipole moment. arxiv.org For substituted oxiranes, such as limonene oxide, microwave spectroscopy has been used to identify multiple stable conformers present in the gas phase, providing insights into the subtle balance of forces like steric effects and weak hydrogen bonds that dictate conformational preferences. nih.gov The analysis of the rotational spectra of isotopically substituted species (e.g., with ¹³C or ¹⁸O) allows for the precise determination of the positions of specific atoms within the molecule. arxiv.org

| Parameter | Value | Reference |

|---|---|---|

| Rotational Constant A | 22533.1 MHz | arxiv.org |

| Rotational Constant B | 21235.9 MHz | arxiv.org |

| Rotational Constant C | 11487.6 MHz | arxiv.org |

| Dipole Moment (μ) | 1.90 D | arxiv.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material. While less common for the analysis of small molecules like oxirane in the gas or liquid phase, XPS is highly valuable for studying surfaces and polymers containing oxirane functionalities, such as epoxy resins or functionalized materials.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For an oxirane-containing material, the C 1s and O 1s spectra would be of primary interest. The carbon atoms in the oxirane ring, being bonded to an electronegative oxygen atom, would exhibit a higher binding energy in the C 1s spectrum compared to hydrocarbon carbons. Similarly, the O 1s spectrum would show a peak corresponding to the ether-like oxygen of the oxirane ring. Analysis of these peak positions and shapes can provide information on the integrity of the oxirane rings on a surface, for instance, before and after a chemical reaction or curing process.

Characterization Techniques for 1,3,5-Trioxane-Based Polymers

1,3,5-Trioxane (B122180) is the cyclic trimer of formaldehyde (B43269) and the primary monomer used to produce polyoxymethylene (POM), a high-performance engineering thermoplastic. specialchem.com To improve thermal stability, 1,3,5-trioxane is often copolymerized with a small amount of a comonomer, such as 1,3-dioxolane (B20135) or ethylene (B1197577) oxide. lp.edu.uaresearchgate.net Characterizing the resulting copolymer's composition and microstructure is crucial as these factors directly influence its mechanical and thermal properties. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy is used for the initial structural confirmation of POM copolymers. The spectra are dominated by strong bands corresponding to the oxymethylene (-O-CH₂-) repeating units. The introduction of comonomer units, such as oxyethylene (-O-CH₂-CH₂-), leads to the appearance of new, characteristic absorption bands that can be used to confirm the copolymer's formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for detailed microstructural analysis of these copolymers. creative-biostructure.com

¹H-NMR: In the ¹H-NMR spectrum of a trioxane-dioxolane copolymer, distinct signals appear for the oxymethylene protons from the trioxane (B8601419) units and the oxyethylene and oxymethylene protons from the dioxolane units. tandfonline.com By integrating the areas of these distinct peaks, the molar ratio of the two monomer units in the polymer chain can be accurately calculated. creative-biostructure.comtandfonline.com For example, the oxymethylene protons of the main POM chain typically appear around 4.9 ppm, while signals for the oxyethylene protons of the dioxolane units appear around 3.7 ppm. tandfonline.com

| Proton Environment | Typical Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| -O-CH₂-O- | ~4.9 | Oxymethylene units from TOX | tandfonline.com |

| -O-CH₂-CH₂-O- | ~3.7 | Oxyethylene units from DOX | tandfonline.com |

| -O-CH₂-O- (adjacent to DOX unit) | ~4.8 | Oxymethylene units from DOX | tandfonline.com |

Chromatographic Techniques (e.g., Gel Permeation Chromatography (GPC), Size Exclusion Chromatography (SEC)) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. researchgate.netshimadzu.com This method separates polymer molecules based on their effective size, or hydrodynamic volume, in solution. researchgate.nettulane.edu As the dissolved polymer sample passes through a column packed with porous gel particles, larger molecules, which are excluded from the pores, elute first. researchgate.netcytivalifesciences.com Smaller molecules penetrate the pores to a greater extent, resulting in a longer elution time. researchgate.netcytivalifesciences.com

The analysis provides critical data on the molecular weight averages and the distribution of molecular weights within the polymer sample. shimadzu.com Key parameters obtained from GPC/SEC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of smaller molecules. researchgate.net

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule. Mw is more sensitive to the presence of larger molecules and is often related to the strength properties of the material. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). This value indicates the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 signifies a monodisperse sample where all polymer chains are of the same length. researchgate.net Synthetic polymers are inherently polydisperse; for instance, step-polymerization reactions typically yield PDI values around 2.0, while well-controlled polymerizations can produce polymers with PDI values between 1.02 and 1.10. researchgate.net

For POM analysis, a suitable solvent such as hexafluoroisopropanol (HFIP) or 1,2,4-trichlorobenzene (TCB) at elevated temperatures is required to dissolve the polymer. polymerchar.com The system is calibrated using narrow molecular weight standards, and detectors such as refractive index (RI) or light scattering detectors are used to determine the concentration and size of the eluting polymer chains. tulane.eduyoutube.com

| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| POM Copolymer A | 35,000 | 72,000 | 2.06 |

| POM Copolymer B | 45,000 | 88,000 | 1.96 |

| POM Copolymer C (Narrow Distribution) | 60,000 | 69,000 | 1.15 |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Thermal Stability and Phase Transitions

Thermal analysis techniques are critical for characterizing the thermal properties of oxirane;1,3,5-trioxane copolymers, which dictate their processing conditions and service temperature limits.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. netzsch.com It is used to determine key thermal transitions. For semi-crystalline polymers like POM, DSC analysis reveals the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). netzsch.comnetzsch.com

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For POM copolymers, the Tg is typically observed at sub-zero temperatures, for example, around -71°C. netzsch.com

Melting Temperature (Tm): The temperature at which the crystalline domains of the polymer melt. The Tm for a POM copolymer is typically around 168-170°C, which is lower than that of a POM homopolymer (around 181-183°C). netzsch.comnetzsch.com

Crystallinity: The degree of crystallinity can be estimated from the melting enthalpy (ΔHm) measured by DSC. netzsch.com The incorporation of comonomers like oxirane (ethylene oxide) or 1,3-dioxolane into the 1,3,5-trioxane polymer chain disrupts the regularity, which generally leads to a decrease in crystallinity and melting point. tandfonline.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is a primary method for assessing the thermal stability of polymers. researchgate.net The TGA curve provides information on the onset temperature of decomposition and the temperature of maximum degradation rate. For POM, thermal degradation primarily involves the unzipping of the polymer chains to release formaldehyde. setaramsolutions.com Copolymerization with monomers like 1,3-dioxolane introduces more stable C-C bonds into the polymer backbone, which act as stoppers for the unzipping reaction and significantly enhance thermal stability. tandfonline.com A typical TGA analysis of a POM copolymer under a nitrogen atmosphere shows a major mass loss event starting above 300°C, with maximum decomposition rates observed between 355°C and 380°C. tandfonline.comsetaramsolutions.com

| Property | POM Homopolymer (POM-H) | POM Copolymer (POM-C) | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | -77°C | -71°C | netzsch.comnetzsch.com |

| Melting Temp. (Tm) | 181°C | 168°C | netzsch.comnetzsch.com |

| Melting Enthalpy (ΔHm) | 195 J/g | 178 J/g | netzsch.comnetzsch.com |

| Decomposition Onset (TGA, N2) | ~230°C | >300°C | tandfonline.com |

| Peak Decomposition Temp. (TGA) | ~355°C | ~379°C | setaramsolutions.com |

Dynamic Light Scattering (DLS) for Particle Morphology and Solution Behavior